Product packaging for Lycoricidin-A(Cat. No.:)

Lycoricidin-A

Cat. No.: B13401059
M. Wt: 307.25 g/mol
InChI Key: LZAZURSABQIKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lycoricidin-A, also widely known in research as Narciclasine, is a biologically active phenanthridine compound isolated from various plant species, including those in the Amaryllidaceae family . This plant growth regulator has emerged as a significant compound in pharmacological research due to its potent bioactivity . Studies have demonstrated that this compound modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway. A key mechanism of its action involves the great increase of GTPase RhoA activity and the induction of actin stress fiber formation in a RhoA-dependent manner, which influences cell cytoskeleton dynamics . The primary research value of this compound lies in its potent anti-proliferative effects. In vitro profiling across 60 cancer cell lines revealed an average IC50 of about 47 nM, with specific activity in glioblastoma multiforme models . Further in vivo studies in mouse models have shown that this compound can significantly improve survival rates in glioblastoma, with efficacy observed via both intravenous and oral administration routes . These properties make it a compelling candidate for investigations in oncology, particularly for studying cell cycle arrest and cell signaling pathways in cancer. It is also a reference compound for synthetic and medicinal chemistry studies . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO7 B13401059 Lycoricidin-A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAZURSABQIKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Analog Development of Lycoricidin a

Retrosynthetic Analyses and Key Intermediate Design for Lycoricidin-A

The retrosynthetic analysis of this compound reveals several key challenges, including the stereocontrolled construction of the highly functionalized C-ring and the formation of the biaryl linkage to form the B-ring. Most synthetic strategies disconnect the molecule at the C-4a/N-5 amide bond and the C-10b/C-1 bond, simplifying the target to a substituted biphenyl precursor or a suitably functionalized aminocyclohexene derivative.

A common retrosynthetic approach involves a late-stage intramolecular Heck reaction or a Pictet-Spengler type cyclization to form the phenanthridone core. This strategy places the burden of synthesis on the stereoselective preparation of a highly substituted aminocyclohexene ring. Another prominent strategy involves the formation of the C-ring from an aromatic precursor through dearomatization reactions, which allows for the direct installation of multiple stereocenters.

Total Synthesis Methodologies for this compound

The quest for an efficient and stereoselective total synthesis of this compound has led to the development of a diverse array of synthetic methodologies. These approaches can be broadly categorized based on the key bond-forming strategies employed to construct the core structure.

Early Total Syntheses

The pioneering total syntheses of (±)-Lycoricidine were reported in the 1970s. One of the earliest approaches, developed by Ohta and Kimoto, involved a multi-step sequence starting from a simpler aromatic precursor. illinois.edu Their strategy relied on classical reactions to build the functionalized C-ring and the phenanthridone skeleton. Another early synthesis was accomplished by Paulsen and Stubbe, who utilized a carbohydrate-based chiral pool approach to achieve an asymmetric synthesis of (+)-Lycoricidine. illinois.edu These initial syntheses, while lengthy, were instrumental in establishing the feasibility of constructing the complex architecture of this compound and laid the groundwork for future, more efficient approaches.

Photochemical Dearomative Dihydroxylation Approaches

A significant advancement in the synthesis of this compound came with the development of photochemical dearomatization strategies. The Sarlah group demonstrated a powerful approach that utilizes the photochemical dearomative dihydroxylation of a bromobenzene derivative. researchgate.netresearchgate.net This key step, mediated by an "arenophile," allows for the direct conversion of a simple aromatic starting material into a highly functionalized cyclohexadiene intermediate. nih.govresearchgate.netresearchgate.net This intermediate, containing the requisite stereochemistry, is then elaborated to this compound through a series of transformations including a Suzuki coupling to introduce the second aromatic ring. researchgate.netresearchgate.net

Photochemical Dearomative Dihydroxylation Approach Description
Key Reaction Photochemical [4+2] cycloaddition of an arenophile to a bromobenzene derivative.
Key Intermediate Dihydroxylated cyclohexadiene.
Advantages Direct and stereoselective functionalization of a simple arene, leading to a concise synthesis.

Asymmetric Cycloaddition Strategies (e.g., Asymmetric Chloronitroso Cycloaddition)

Asymmetric cycloaddition reactions have proven to be a powerful tool for the enantioselective synthesis of this compound. One notable example is the use of an asymmetric chloronitroso cycloaddition. researchgate.net This strategy involves the reaction of a chiral chloronitroso species with a cyclohexadiene derivative to generate a key bicyclic intermediate with high enantiomeric excess. illinois.edu This intermediate is then converted to (+)-Lycoricidine through a sequence of steps including epoxide formation and an arene-epoxide cyclization. researchgate.net The Yamamoto group has also demonstrated the utility of an asymmetric nitroso Diels-Alder reaction in a formal synthesis of narciclasine (B1677919), a related Amaryllidaceae alkaloid, highlighting the potential of this strategy for this compound synthesis. illinois.edu

Dearomatization-Based Syntheses (e.g., Ni-catalyzed Trans-1,2-Carboamination)

Another elegant dearomatization strategy involves the nickel-catalyzed trans-1,2-carboamination of benzene. This methodology provides a direct route to a key aminocyclohexadiene intermediate, which serves as a versatile building block for the synthesis of various isocarbostyril alkaloids, including this compound. nih.gov This approach allows for the rapid construction of the highly functionalized C-ring and has been utilized in a divergent synthesis of several members of this natural product family. nih.gov

Dearomatization-Based Synthesis Description
Key Reaction Ni-catalyzed trans-1,2-carboamination of benzene.
Key Intermediate Aminocyclohexadiene.
Advantages Provides a divergent entry to multiple isocarbostyril alkaloids from a common intermediate.

Semisynthetic Approaches to this compound and Precursors

Semisynthesis, which involves the chemical modification of naturally occurring compounds, offers an alternative route to this compound and its analogs. This approach can be particularly advantageous when the starting material is readily available from natural sources. For example, other Amaryllidaceae alkaloids can serve as precursors for the synthesis of this compound through a series of chemical transformations. This strategy allows for the introduction of structural diversity that may not be easily accessible through total synthesis.

Synthesis of this compound Analogs and Modified Structures

The synthesis of analogs of this compound is crucial for understanding its structure-activity relationship (SAR) and for developing new therapeutic agents with improved efficacy and pharmacokinetic properties. Modifications at various positions of the this compound scaffold have been explored.

The C-7 position of the this compound core has been a focal point for synthetic modification. It has been shown that the hydroxyl group at C-7 is an important contributor to the cytotoxic activity of related compounds like pancratistatin (B116903). nih.gov The preparation of C-7 analogs often involves the late-stage functionalization of a common intermediate, allowing for the rapid generation of a library of compounds with diverse substituents at this position.

Analog Type Modification Synthetic Strategy Reference
7-Deoxy AnalogsRemoval of the C-7 hydroxyl groupOften synthesized to evaluate the importance of the hydroxyl group for biological activity. nih.gov
C-7 Ester AnalogsEsterification of the C-7 hydroxyl groupCan be prepared by reacting the parent compound with various carboxylic acids or their activated derivatives.
C-7 Ether AnalogsAlkylation of the C-7 hydroxyl groupAchieved through reaction with alkyl halides or other electrophiles in the presence of a base.

"Seco" analogues are compounds in which one of the rings of the parent natural product has been cleaved. The synthesis of seco-Amaryllidaceae alkaloids provides a means to explore the importance of the rigid, polycyclic framework for biological activity. These analogues can be prepared through synthetic routes that strategically omit a key ring-closing step or through the chemical cleavage of a ring in the natural product itself. The biological evaluation of these truncated structures can provide valuable insights into the minimal structural requirements for the desired pharmacological effect.

Biological Activities and Pharmacological Investigations Preclinical Focus

Antineoplastic and Cytostatic Activities of Lycoricidin-A and Related Compounds

This compound, also known as narciclasine (B1677919), is an isocarbostyril alkaloid derived from the Amaryllidaceae family of plants. thieme-connect.com It, along with related compounds like lycorine (B1675740), has demonstrated significant antineoplastic and cytostatic activities in a variety of preclinical studies. These natural products have been investigated for their potential as anticancer agents due to their potent effects on cancer cell viability and proliferation.

In Vitro Cytotoxicity against Cancer Cell Lines

This compound (narciclasine) and lycorine have shown potent cytotoxic effects against a broad spectrum of human tumor cell lines. thieme-connect.commdpi.com Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cells in a concentration-dependent manner. ejgm.co.uk

Lycorine has exhibited significant inhibitory activity against several cancer cell lines. mdpi.com For instance, it has shown activity against lung cancer cells (A549), colon cancer cells (HCT116), ovarian cancer cells (SK-OV-3), and various leukemia cell lines (K562, HL-60). mdpi.comejgm.co.uk It has also been found to be effective against breast cancer cells (MCF-7) and non-small cell lung cancer cells (NCI-H460). mdpi.com The half-maximal inhibitory concentration (IC50) values for lycorine are often in the low micromolar range, indicating its high potency. nih.gov For example, the IC50 of lycorine for 5637 and T24 bladder cancer cells at 72 hours was found to be approximately 1 μM. nih.gov

Narciclasine has also demonstrated broad cytotoxic activity against a panel of 60 human tumor cell lines, with a mean IC50 value of 47 nM. thieme-connect.comtocris.com It has shown effectiveness against various cancer cell lines including A549 (non-small cell lung cancer), LoVo (colon carcinoma), BxPC-3 (pancreatic), U-373 (glioblastoma), and MCF-7 (breast carcinoma). nih.govajol.info Notably, narciclasine has shown selective cytotoxicity towards cancer cells, with normal fibroblasts being significantly less sensitive to its effects. thieme-connect.comnih.gov

CompoundCancer Cell LineCell Line Full NameReported Activity
LycorineA549Human Lung CarcinomaPotent antiproliferative activity. ejgm.co.uk
LycorineHCT116Human Colon CarcinomaGood inhibitory activity. mdpi.com
LycorineSK-OV-3Human Ovarian CancerGood inhibitory activity. mdpi.com
LycorineNCI-H460Human Non-Small Cell Lung CancerGood inhibitory activity. mdpi.com
LycorineK562Human Chronic Myelogenous LeukemiaPotent antiproliferative activity. ejgm.co.uk
LycorineMCF-7Human Breast AdenocarcinomaInhibits proliferation. nih.gov
LycorineHL-60Human Promyelocytic LeukemiaPotent activity with an IC50 of 0.6µM. thieme-connect.com
NarciclasineA549Human Non-Small Cell Lung CancerActive against this cell line. ajol.info
NarciclasineMCF-7Human Breast AdenocarcinomaCytotoxic effects observed. nih.gov

Cell Cycle Modulation Studies

One of the key mechanisms by which Amaryllidaceae alkaloids exert their anticancer effects is through the modulation of the cell cycle. Lycorine, in particular, has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell types. spandidos-publications.comdovepress.comnih.gov This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

In human multiple myeloma KM3 cells, lycorine was found to block the cell cycle at the G0/G1 phase. spandidos-publications.com This effect was associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), key proteins that regulate the G1 phase progression. spandidos-publications.com Similarly, in human chronic myelocytic leukemia K562 cells, lycorine induced G0/G1 phase arrest by inhibiting histone deacetylase (HDAC) activity, which led to the upregulation of p53 and its target gene p21, and the downregulation of cyclin D1 and CDK4. nih.govbiocrick.com Studies on osteosarcoma cells (MNNG/HOS and U2OS) also demonstrated that lycorine treatment leads to an accumulation of cells in the G0/G1 phase, with a corresponding decrease in the expression of CDK2, CDK4, and Cyclin D1. dovepress.com In some cancer cell lines, such as ovarian cancer Hey1B and acute promyelocytic leukemia HL-60, lycorine has been reported to induce cell cycle arrest at the G2/M phase. semanticscholar.org

Apoptosis Induction Mechanisms

Lycorine is a potent inducer of apoptosis, or programmed cell death, in cancer cells through multiple pathways. nih.gov The induction of apoptosis is a critical mechanism for its anticancer activity. Research has shown that lycorine can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.govspandidos-publications.com

The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria. semanticscholar.org Lycorine promotes this by modulating the expression of the Bcl-2 family of proteins. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic proteins such as Bax. nih.govsemanticscholar.org This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and depletion of ATP. nih.govbiocrick.commdpi.com The released cytochrome c then activates caspase-9 and subsequently caspase-3, leading to the execution of apoptosis. nih.govspandidos-publications.com

The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface. Lycorine has been shown to upregulate death ligands, which then activate initiator caspases like caspase-8. nih.govspandidos-publications.com Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. spandidos-publications.com Furthermore, lycorine-induced apoptosis is often associated with increased ROS generation and DNA damage. nih.govbiocrick.com

Autophagy Modulation in Cancer Cells

Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death. In the context of cancer, its role is complex and can be tumor-suppressive or tumor-promoting. Narciclasine has been shown to modulate autophagy in cancer cells, often leading to autophagy-dependent apoptosis. nih.gov

In gastric cancer cells, narciclasine was found to induce autophagy by inhibiting the phosphorylation of the Akt/mTOR signaling pathway. nih.govresearchgate.net This activation of autophagy, in turn, promoted apoptosis of the cancer cells. nih.gov The study observed an increase in the levels of autophagy-related proteins like LC3-II, Atg-5, and Beclin-1, and a decrease in the autophagy substrate p62. researchgate.net The use of autophagy inhibitors confirmed that narciclasine-induced apoptosis was dependent on the autophagic process. nih.gov

Similarly, in triple-negative breast cancer cells, narciclasine was reported to induce autophagy-dependent apoptosis by regulating the AMPK-ULK1 signaling axis. nih.gov These findings suggest that the modulation of autophagy is a significant mechanism through which narciclasine exerts its anticancer effects. frontiersin.org

In Vivo Preclinical Tumor Growth Inhibition Studies

The antitumor effects of this compound and related compounds have been validated in in vivo preclinical models, primarily using murine xenografts where human cancer cells are implanted into immunodeficient mice. championsoncology.com These studies have provided evidence for the potential therapeutic efficacy of these compounds in a living organism.

Lycorine has demonstrated the ability to effectively inhibit tumor growth in various xenograft models. For example, it has shown efficacy in mice bearing tumors derived from HL-60 leukemia cells, ovarian cancer Hey1B cells, and multiple myeloma cells. nih.gov In an osteosarcoma xenograft model using MNNG/HOS cells, lycorine treatment significantly inhibited tumor growth and volume. researchgate.net Similarly, in a prostate cancer xenograft model with PC-3M cells, lycorine administration delayed tumor growth and metastasis. researchgate.net Studies have also shown that lycorine can inhibit tumor growth in xenograft models of hepatoblastoma (HepG2) and multiple myeloma. nih.govthno.org

Narciclasine has also been evaluated in in vivo tumor models. While it has shown potent in vitro cytotoxicity, its in vivo efficacy in some early studies was described as modest and associated with toxicity. thieme-connect.com However, more recent studies have shown more promising results. For instance, in a mouse xenograft model of triple-negative breast cancer, narciclasine significantly inhibited tumor growth by promoting autophagy-dependent apoptosis. nih.gov

Antiviral Activities of Amaryllidaceae Alkaloids

Alkaloids from the Amaryllidaceae family, including lycorine and its relatives, have demonstrated a broad spectrum of antiviral activities. researchgate.net These natural compounds have been investigated for their potential to inhibit the replication of various viruses, including RNA and DNA viruses. researchgate.net

Lycorine has been identified as a potent antiviral alkaloid. nih.gov It has shown activity against a range of viruses, including coronaviruses, flaviviruses (like Dengue virus), and influenza viruses. researchgate.netnih.govmdpi.com The mechanism of antiviral action for many Amaryllidaceae alkaloids appears to involve the inhibition of viral RNA replication or translation. nih.govacs.org Studies on coronaviruses have indicated that these alkaloids target a post-entry step in the viral life cycle. nih.gov

Broad-Spectrum Antiviral Effects

This compound and its chemical relatives have demonstrated activity against a range of RNA viruses in laboratory settings. Studies have evaluated a series of Amaryllidaceae isoquinoline (B145761) alkaloids, including this compound (also referred to as Narciclasine), for their effects on various viral families. nih.gov

In cell culture-based assays, this compound and related compounds like Pancratistatin (B116903) showed consistent inhibitory activity against flaviviruses, such as Japanese Encephalitis Virus, Yellow Fever virus, and Dengue virus. nih.gov They also exhibited activity against several bunyaviruses. nih.gov

A notable example of in vivo preclinical research involves Pancratistatin, a structurally related alkaloid. In mouse models of Japanese Encephalitis, prophylactic administration of Pancratistatin significantly increased survival rates in infected mice, demonstrating potential chemotherapeutic efficacy, albeit at near-toxic concentrations. nih.govresearchgate.netdtic.mil Japanese Encephalitis Virus, a member of the Flaviviridae family, is a mosquito-borne pathogen that can cause severe encephalitis. cda.gov.sgwho.int While most infections are asymptomatic, severe cases can lead to high fatality rates and significant neurological or psychiatric issues in survivors. cda.gov.sgwho.int

Table 1: In Vitro Antiviral Spectrum of this compound and Related Alkaloids

Virus Family Specific Viruses Tested Observed Activity
Flaviviridae Japanese Encephalitis Virus, Yellow Fever Virus, Dengue Virus Consistent Inhibition nih.gov
Bunyaviridae Punta Toro Virus, Rift Valley Fever Virus, Sandfly Fever Virus Inhibition Observed nih.gov
Retroviridae Human Immunodeficiency Virus (HIV-1) No Activity Observed nih.gov
Alphavirus Venezuelan Equine Encephalomyelitis Virus No Activity Observed nih.gov
Poxviridae Vaccinia Virus No Activity Observed nih.gov

In Vitro Antiviral Assays

The antiviral properties of this compound and its analogs are primarily evaluated using a variety of in vitro assays. These cell culture-based methods are essential for determining a compound's efficacy and cytotoxicity before any potential in vivo studies.

Standard methodologies involve infecting cultured cells, such as Mardin-Darby canine kidney (MDCK) cells for influenza studies or Vero cells for flaviviruses, with the virus of interest. nih.govmdpi.com The infected cells are then treated with the test compound at varying concentrations. The antiviral activity is quantified by measuring the reduction in viral replication. This can be done through several techniques:

Plaque Reduction Assay: This method quantifies the number of infectious virus particles.

p24 Antigen Assay: Used for retroviruses like HIV, this assay measures the level of the viral core protein p24. core.ac.uk

Reverse Transcription-Quantitative Real-Time PCR (qRT-PCR): This technique measures the amount of viral RNA, providing a direct count of the viral genome copies. nih.gov

Hemagglutination (HA) Titer: For viruses like influenza, this assay measures the ability of the virus to agglutinate red blood cells, an indirect measure of viral load. nih.gov

Immunofluorescence: This imaging technique uses fluorescently labeled antibodies to visualize the location and quantity of viral proteins within the cell, which can help elucidate the mechanism of action, such as the nuclear retention of RNP complexes. nih.gov

Alongside efficacy, the cytotoxicity of the compound on uninfected host cells is measured using assays like the MTT assay, which assesses cell viability. core.ac.uk The relationship between the effective concentration (EC50) and the cytotoxic concentration (CC50) determines the compound's selectivity index, a critical parameter for its therapeutic potential.

Plant Growth Regulation Properties of this compound

Beyond its pharmacological activities, this compound (Narciclasine) is recognized as a plant growth modulator. sigmaaldrich.com Plant growth regulators are organic compounds that, at low concentrations, influence physiological processes in plants, including cell division, elongation, and differentiation. sigmaaldrich.comresearchgate.net These substances can interfere with the synthesis, transport, or action of naturally occurring phytohormones to alter plant development. researchgate.net

Other Investigated Biological Activities of Related Amaryllidaceae Alkaloids

The Amaryllidaceae family is a rich source of alkaloids with diverse and significant biological activities. scielo.br Preclinical studies have explored a range of pharmacological effects beyond antiviral and cytotoxic properties.

Acetylcholinesterase Inhibition: Several Amaryllidaceae alkaloids are known inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. scielo.brscielo.br This inhibitory activity is the basis for the clinical use of Galanthamine in managing Alzheimer's disease. nih.govmdpi.com Research has shown that alkaloids with a lycorine-type skeleton also exhibit AChE inhibitory effects. nih.govnih.gov These findings suggest that the structural scaffolds of Amaryllidaceae alkaloids are promising for the development of compounds targeting neurodegenerative diseases. researchgate.net

Anti-inflammatory Effects: Amaryllidaceae alkaloids, including Lycorine and Narciclasine (this compound), have demonstrated notable anti-inflammatory properties in various preclinical models. nih.govthieme-connect.com These compounds have been shown to modulate key inflammatory pathways. nih.gov Their mechanisms of action often involve inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.comejgm.co.uk This modulation of the inflammatory response suggests potential applications in conditions where inflammation plays a critical role. ejgm.co.uk

Table 2: Summary of Other Investigated Biological Activities of Amaryllidaceae Alkaloids

Biological Activity Key Alkaloid Examples Investigated Mechanism/Effect
Acetylcholinesterase Inhibition Galanthamine, Lycorine-type alkaloids Reversible inhibition of AChE enzyme scielo.brnih.govnih.gov
Anti-inflammatory Lycorine, Narciclasine (this compound) Modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) nih.govmdpi.comejgm.co.uk

Molecular Mechanisms of Action and Target Identification

Target Identification Methodologies for Small Molecules

The journey to identify the molecular targets of a bioactive small molecule like Lycoricidin-A employs a variety of strategic approaches, ranging from traditional phenotypic screening to modern "-omics" and computational techniques.

Phenotypic Drug Discovery Approaches

Modern phenotypic screening often employs high-content screening (HCS), where detailed changes in cell morphology provide "fingerprints" that can be used to classify compounds and predict their mechanisms of action. researchgate.net For natural products, this unbiased approach is particularly valuable as it can uncover novel biological activities without preconceived notions of the molecular target. researchgate.netnih.gov For instance, a screen of a natural compound library identified narciclasine (B1677919) (this compound) as a significant inhibitor of NRF2-dependent luciferase activity, a phenotypic readout that led to the subsequent identification of a novel molecular pathway. nih.gov

Genomics and Proteomics-Based Screening

To deconstruct the specific molecular interactions underlying a compound's observed phenotype, researchers utilize powerful genomics and proteomics-based screening technologies.

CRISPR/RNAi Library Screening: Functional genomics screening using technologies like Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and RNA interference (RNAi) are powerful tools for target identification. nih.gov These methods involve systematically knocking out or knocking down the expression of individual genes across the genome to identify those that alter a cell's sensitivity to a compound. nih.govresearchgate.net For example, a positive selection screen can identify genes whose inactivation confers resistance to a drug, suggesting the gene product may be the drug's target or part of its pathway. immunocure.us Conversely, negative selection screens can identify genes essential for cell survival in the presence of a drug, pointing to potential synthetic lethal interactions. immunocure.usardigen.com In the investigation of this compound (narciclasine), gene silencing (a technique related to RNAi) was used to validate a direct target; silencing the gene WDR43 was shown to reduce the inhibitory effect of narciclasine on the NRF2 pathway, supporting WDR43 as a direct binding partner. nih.gov

Chemoproteomics: This sub-discipline of proteomics aims to characterize small molecule-protein interactions on a proteome-wide scale. researcher.life Common strategies include affinity-based protein profiling, where a compound is immobilized to pull down its binding partners from a cell lysate, and activity-based protein profiling (ABPP), which uses reactive probes to map the functional state of enzyme families. researchgate.netmdpi.com More advanced probe-free methods, such as thermal proteome profiling (TPP), measure changes in the thermal stability of proteins upon ligand binding across the entire proteome. researchgate.net A chemical proteomics approach has been implemented to profile the molecular targets of simplified analogues of narciclasine, demonstrating the utility of this strategy in understanding how this class of compounds interacts with the cellular machinery. rsc.org

Computational and Machine Learning Algorithms for Target Prediction

In silico methods, including molecular docking and network pharmacology, are increasingly used to predict and rationalize the molecular targets of natural products. scientific.net These computational approaches can accelerate drug discovery by prioritizing potential targets for experimental validation. researchgate.netnih.govnih.gov

Molecular Docking and Simulation: This technique models the interaction between a small molecule and a protein target at the atomic level, predicting binding affinity and conformation. Molecular docking studies of narciclasine (this compound) with proteins in the lipopolysaccharide (LPS)-TLR4 signaling pathway, a key pathway in the inflammatory response, showed a high binding affinity. Subsequent molecular dynamics (MD) simulations, which model the movement of the complex over time, confirmed that the interactions between narciclasine and these protein targets were stable.

Network Pharmacology: This approach builds and analyzes complex networks of drug-target-disease interactions to understand the polypharmacological effects of a compound. For alkaloids related to this compound, network pharmacology has been used to identify hub genes and key pathways involved in their therapeutic effects. This methodology provides a systems-level view of a drug's mechanism of action, moving beyond a single-target paradigm.

Chemical Probe Applications in Target Identification

A chemical probe is a well-characterized small molecule used to interrogate a specific protein or pathway. Interestingly, this compound (narciclasine) itself has been utilized as a chemical probe. Due to its specific and potent interaction with the ribosome, it was used to study the fine structure of the ribosomal peptidyl transferase center, long before high-resolution crystal structures were available. researcher.life This application demonstrates how a potent natural product can transition from being the subject of an investigation to a tool for further biological discovery. The development of covalent probes, often featuring a reactive group and a reporter tag, is a key strategy in chemoproteomics for covalently "labeling" and subsequently identifying cellular targets via mass spectrometry. nih.gov

Elucidation of Molecular Pathways and Cellular Processes

Through the application of the above methodologies, a primary mechanism of action for this compound has been clearly elucidated, alongside other emerging cellular effects.

Ribosomal Inhibition

A major and well-established molecular mechanism of this compound (narciclasine) is the potent inhibition of protein synthesis. researcher.life

60S Ribosome A-Site Inhibition: Detailed biochemical and structural studies have revealed that this compound directly targets the eukaryotic ribosome. Specifically, it binds to the 60S large ribosomal subunit. researcher.life X-ray crystallography has pinpointed its binding site to the ribosomal A-site (aminoacyl-tRNA site) within the peptidyl transferase center. nih.gov By occupying this critical location, this compound physically obstructs the binding of aminoacyl-tRNA, thereby inhibiting the peptide bond formation step during the elongation phase of translation. nih.gov Its binding site overlaps with that of other known ribosome inhibitors, including anisomycin (B549157) and trichodermin. researcher.life Beyond its direct action on the ribosome, narciclasine has also been found to interact with the eukaryotic translation elongation factor 1A (eEF1A), a protein that plays a role in delivering aminoacyl-tRNA to the ribosome.

Signaling Pathway Modulation

This compound and related compounds have been shown to influence several key signaling pathways implicated in cellular regulation. This modulation is a critical aspect of their biological activity.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs a wide range of cellular functions, including growth, proliferation, survival, and metabolism. oncotarget.comnih.gov Constitutive activation of this pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention. oncotarget.comnih.gov The pathway is initiated by the activation of receptor tyrosine kinases or G-protein-coupled receptors, leading to the activation of PI3K. nih.gov Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), a second messenger that recruits Akt to the plasma membrane where it is subsequently phosphorylated and activated. mdpi.com Akt then phosphorylates a multitude of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth. nih.gov Dysregulation of the PI3K/Akt/mTOR pathway, through mechanisms such as loss of the tumor suppressor PTEN or mutations in PI3K or Akt, is frequently observed in various cancers and is associated with a poor prognosis. nih.govmdpi.com Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), which can further activate pathways like PI3K/Akt to promote their survival and proliferation. mdpi.com

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cascade that plays a central role in transmitting extracellular signals to the cellular machinery, regulating processes like cell proliferation, differentiation, inflammation, and apoptosis. cusabio.commdpi.com The pathway consists of a series of protein kinases, including the Extracellular Signal-Regulated Kinases (ERKs), Jun N-terminal Kinases (JNKs), and p38 MAPKs. assaygenie.com Activation of these kinases typically occurs through a phosphorylation cascade initiated by upstream stimuli. assaygenie.com Aberrant MAPK signaling is a hallmark of many diseases, including cancer, where it can drive tumor development and progression. cusabio.com For instance, sustained activation of ERK signaling is frequently observed in various malignancies. cusabio.com Notably, there is a connection between MAPK signaling and inflammatory responses, with the pathway modulating the production of inflammatory cytokines. assaygenie.com In the context of pterygium, a proliferative ocular disease, alterations in the MAPK and NF-κB pathways have been observed, suggesting their role in the disease's inflammatory component. arvojournals.org Furthermore, reactive oxygen species (ROS) are known to activate MAPK pathways in response to various environmental stresses. frontiersin.org

NF-κB Pathway by Related Compounds: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses, cell proliferation, and apoptosis. nih.govatlasgeneticsoncology.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by various signals, including inflammatory cytokines and microbial products, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. nih.govmdpi.com This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. nih.govresearchgate.net Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers. mdpi.comnih.gov Studies on related compounds, such as those found in licorice, have demonstrated their ability to inhibit the NF-κB pathway, thereby reducing inflammation. nih.gov For instance, glabridin, an isoflavone (B191592) from licorice, has been shown to suppress NF-κB-mediated inflammation. researchgate.net

Protein-Protein Interactions

The biological functions of proteins are often mediated through complex networks of protein-protein interactions (PPIs). These interactions are fundamental to virtually all cellular processes. Investigating how compounds like this compound might disrupt or modulate these interactions is a key area of research in understanding their mechanism of action. Techniques such as NanoBRET can be utilized to study protein-protein interactions in living cells. pharmaron.com

DNA/RNA Interactions

The interactions between proteins and nucleic acids (DNA and RNA) are central to the regulation of gene expression. ebi.ac.uk These interactions can be influenced by small molecules, representing a potential mechanism of action for therapeutic compounds.

DNA-protein interactions involve regulatory proteins such as transcription factors binding to specific DNA sequences, thereby controlling gene transcription. ebi.ac.ukRNA-protein interactions are crucial for a multitude of post-transcriptional regulatory events, including mRNA splicing, transport, stability, and translation. ebi.ac.ukthermofisher.com These interactions are highly specific and depend on the structure of both the protein and the nucleic acid. thermofisher.comnih.gov Methods to study these interactions include immunoprecipitation followed by sequencing (ChIP-seq for DNA, RIP-seq/CLIP-seq for RNA). ebi.ac.uk Mobile group II introns, for example, rely on extensive base-pairing interactions between the intron RNA and the target DNA for their mobility, a process that also involves an intron-encoded reverse transcriptase. nih.gov The ability of some proteins to bind both DNA and RNA adds another layer of complexity to gene regulation and is a factor in various diseases, including cancer. mdpi.com

Oxidative Stress and Reactive Oxygen Species Generation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. nih.govscielo.sa.cr ROS, such as superoxide (B77818) anions and hydroxyl radicals, are natural byproducts of aerobic metabolism, primarily generated in the mitochondria. frontiersin.org While low levels of ROS can function as signaling molecules, excessive ROS can lead to cellular damage by oxidizing lipids, proteins, and nucleic acids. mdpi.comscielo.sa.cr This damage is implicated in the pathology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.gov Cancer cells often exhibit increased ROS levels, which can paradoxically promote tumor progression while also rendering them more susceptible to further oxidative stress-inducing therapies. mdpi.com The cellular response to oxidative stress involves the activation of various signaling pathways, including those that can be modulated by ROS. nih.gov

Target Validation Strategies

Once a potential molecular target for a compound like this compound is identified, rigorous validation is necessary to confirm its role in the observed biological effects. wjbphs.combiobide.com This process employs a variety of experimental approaches to establish a direct link between the target and the cellular or disease phenotype. liveonbiolabs.com

StrategyDescriptionKey Applications & Findings
Cell Line Engineering Genetic modification of cell lines to alter the expression or function of a target protein. pharmaron.com This can involve creating knockout, knock-in, or overexpressing cell lines. revvity.comcytosurge.comEnables precise target validation and the study of signaling pathways. pharmaron.com Custom-engineered cell lines are used in drug discovery to test compound efficacy and specificity. creativecell.hu
siRNA and shRNA Knockdown RNA interference (RNAi) techniques that use small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically silence the expression of a target gene at the mRNA level. thermofisher.comlicorbio.comshRNA can be used to create stable cell lines with long-term gene knockdown, suitable for high-throughput screening. axxam.com siRNA provides a transient knockdown, useful for rapid functional analysis. vectorbuilder.com Both methods help to determine if reducing the level of a specific protein mimics the effect of the compound. researchgate.net
CRISPR-Cas9 Knockout/Knock-in A powerful gene-editing technology that allows for the precise and permanent disruption (knockout) or modification (knock-in) of a target gene in the genome. oncodesign-services.comnih.govUsed to create highly specific cellular models of disease for functional analysis. biocompare.com CRISPR screens can identify genes that are essential for a particular phenotype or that modify the response to a drug. nih.gov This technology streamlines the generation of animal and cell-line models for target validation. nih.gov The identification of potential editing sites is a crucial first step. mdpi.com
Functional Genomics Large-scale, systematic approaches to understand gene function. This can include genome-wide screening methods to identify genes involved in a particular biological process or response to a compound.Functional genomics, including transcriptomics and proteomics, helps in identifying dysregulated pathways and potential drug targets. wjbphs.com In the context of licorice, functional genomics has been used to identify enzymes involved in the biosynthesis of its active compounds. nih.gov
Protein Expression Analysis Techniques such as Western blotting are used to measure the levels of specific proteins in cells or tissues after treatment with a compound.Confirms the knockdown or knockout of a target protein at the protein level. licorbio.com It can also be used to assess the impact of a compound on the expression of downstream effector proteins in a signaling pathway.

Structure Activity Relationship Sar Studies of Lycoricidin a and Analogs

Correlating Specific Structural Modifications with Altered Biological Efficacy

SAR studies have been pivotal in understanding how discrete changes to the Lycoricidin-A framework impact its biological activity. Research has shown that even minor alterations can lead to significant shifts in potency and efficacy.

For instance, modifications to the C-ring of the phenanthridone skeleton have been a major focus. The tri-hydroxylated C-ring is considered a critical part of the molecule for its anticancer activity. researchgate.net Introducing hydrophobic substituents to this ring has been shown to decrease its inhibitory activity on peptide bond formation and reduce its cytotoxicity against cancer cells. researchgate.net Furthermore, the loss of any of the three hydroxyl groups on the C-ring has been found to diminish biological activity. researchgate.net

In the related Amaryllidaceae alkaloid, lycorine (B1675740), the free hydroxyl groups at C-1 and C-2, along with the intact benzodioxole group in the A-ring, are crucial for its antiviral activity. semanticscholar.org Slight modifications to lycorine, such as the introduction of a cis-fused B/C-ring junction or the presence of deoxy or epimeric alcohols in the cyclohexane (B81311) portion, result in compounds with significantly reduced or no antiviral activity. researchgate.net

The synthesis of 3-deoxydihydrolycoricidine, an analog of pancratistatin (B116903) (a closely related compound), and its subsequent biological evaluation revealed it to be significantly less active against tumor cells. researchgate.net This finding further solidified the requirement of a 2,3,4-triol functionalized C-ring as a minimum pharmacophoric element for potent anticancer activity. researchgate.net

Identification of Essential Pharmacophores for this compound Activity

A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. For this compound and its relatives, several key pharmacophoric features have been identified.

The phenanthridone nucleus is a common structural feature among the crinane, lycorine, and pancratistatin series of compounds and is considered a core element of the pharmacophore. nih.gov The free 1,2-diol group in the C-ring of lycorine has been identified as a pharmacophoric requirement for inducing apoptosis in human leukemia cells. nih.gov

Studies on narciclasine (B1677919), a structurally similar alkaloid, have provided further insights. The 60S subunit of ribosomes, and consequently protein biosynthesis, are directly targeted by narciclasine. researchgate.net The synthesis of a C-1 methoxycarbonyl analog of narciclasine was undertaken based on the hypothesis that structural alterations in the "northwest bay region" (between C-1 and C-10) could be made without losing biological activity. researchgate.net This suggests that while the core structure is vital, certain regions are more amenable to modification.

The minimum pharmacophore for the Amaryllidaceae alkaloids has been proposed to allow for structural changes in the space outside of C-1 and C-10 without a loss of biological activity. researchgate.net This provides a roadmap for designing new analogs with potentially improved properties.

Influence of Stereochemistry on Biological Activity (e.g., 2-Position Stereochemistry of Lycoricidine)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the biological activity of this compound and its analogs. ijpsjournal.com The specific orientation of substituent groups can dramatically affect how the molecule interacts with its biological target.

A key finding is that the stereochemistry at the 2-position of lycoricidine (B35470) is critical for its cytotoxic activity. acs.orgresearchgate.netmolaid.com The synthesis and preliminary biological testing of (+)-lycoricidine and its 2-epimer (a stereoisomer with a different configuration at the C-2 position) revealed that this single stereochemical change has a significant impact on its cell-killing ability. acs.orgresearchgate.net

Interestingly, while the 1,2-dihydroxy groups in lycorine are essential for its activity, they possess the opposite absolute configuration to the analogous positions in the related potent anticancer agent, pancratistatin. nih.gov Furthermore, the ring junction at C-4a and C-10b in lycorine is also opposite to that in pancratistatin. nih.gov Despite these differences, both classes of compounds exhibit significant biological activity, highlighting the complex nature of stereochemical requirements. It is noteworthy that even enantiomers of pancratistatin derivatives have shown only slightly reduced anticancer activity, suggesting that the biological target may have some flexibility in accommodating different stereoisomers. nih.gov

Impact of Specific Substituents on Activity and Selectivity (e.g., C-7 Substitution, C-2 Amine Substituents on Lycorine Derivatives)

The addition of specific chemical groups (substituents) at various positions on the this compound framework has been explored to fine-tune its activity and selectivity.

C-7 Substitution: The influence of substituents at the C-7 position has been a subject of investigation for improving the properties of these alkaloids. nih.gov A late-stage C-7 cupration strategy has enabled the synthesis of a range of C-7 analogs of lycoricidine, including those with alkyl and amine-based functionalities. nih.gov This has allowed for a more systematic exploration of the SAR at this position. For example, the introduction of various substituents at C-7 in the pancratistatin series has been shown to modulate anticancer activity, solubility, and metabolic stability. nih.gov

Interactive Data Table: Anticancer Activity of C-7 Lycoricidine Analogs nih.gov

CompoundC-7 SubstituentCell LineIC₅₀ (µM)
Lycoricidine (3) -HHeLa0.28
38 -CH₃HeLa0.35
39 -n-BuHeLa0.81
40 -CH₂CH₂PhHeLa0.61
41 -allylHeLa0.53
43 -(CH₂)₂COOHHeLa0.58
47 -NH₂HeLa0.23
48 -NHMeHeLa0.21
49 -NHEtHeLa0.22
50 -NHBnHeLa0.32
51 -NH(allyl)HeLa0.39
Doxorubicin N/AHeLa0.04

This table is based on data from a study on C-7 analogs of lycoricidine and their anticancer activity against the HeLa cell line. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

C-2 Amine Substituents on Lycorine Derivatives: In the closely related lycorine series, the introduction of diverse amine substituents at the C-2 position has been shown to yield compounds with good anticancer activities. nih.govnih.gov These modifications can also improve the selectivity of the compounds for different cancer cell lines. nih.gov For instance, aliphatic substituents at the C-2 position of lycorine derivatives showed better activity against A549 and HCT116 cell lines compared to aromatic substituents. nih.gov However, oxidation of lycorine at the C-2 position to form lycorin-2-one generally leads to a decrease in activity against certain cholinesterases. researchgate.net This indicates that the nature of the substituent at C-2 is a critical determinant of biological effect.

Interactive Data Table: Anticancer Activity of C-2 Substituted Lycorine Derivatives nih.gov

CompoundC-2 SubstituentA549 IC₅₀ (µM)HCT116 IC₅₀ (µM)SK-OV-3 IC₅₀ (µM)
Lycorine -OH3.22.53.0
9a -NH(CH₂)₃CH₃4.94.84.5
9b -NHCH₂CH(CH₃)₂6.57.910.3
9c -NHCH₂Ph13.511.212.8
9d -piperidino5.25.07.8
9e -morpholino6.88.19.5

This table presents the in vitro inhibitory activities (IC₅₀) of lycorine and its C-2 substituted derivatives against various human cancer cell lines.

Advanced Research Methodologies and Preclinical Models

In Vitro Modeling Advancements in Preclinical Research

Modern preclinical research is moving beyond conventional two-dimensional (2D) cell monolayers to embrace systems that more accurately replicate the complex environment of human tissues. thermofisher.com These advanced in vitro models are instrumental in the early stages of drug discovery, offering a bridge between initial compound screening and subsequent animal studies. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent a significant leap forward in mimicking in vivo conditions. thermofisher.comibidi.com Unlike 2D cultures, 3D models feature cell-to-cell and cell-to-matrix interactions, nutrient and oxygen gradients, and gene expression profiles that more closely resemble those of natural tissues. thermofisher.com

Spheroids are self-assembled, spherical aggregates of cells, often derived from cancer cell lines. novusbio.comlicorbio.com Their structure can mimic the micro-architecture of small tumors, making them ideal for studying the tumor microenvironment and screening anticancer compounds. novusbio.com

Organoids are more complex 3D structures derived from stem cells or primary tissues. licorbio.com They self-organize to form miniature, organ-like structures containing multiple cell types native to the organ of origin, offering a high-fidelity platform for studying tissue development and disease. licorbio.comfrontiersin.org

While initial large-scale screenings of Lycoricidin-A, such as that conducted by the National Cancer Institute, utilized a panel of 60 human tumor cell lines in 2D formats, the application of 3D models is a logical progression. illinois.edu Investigating this compound's effects on tumor spheroids and organoids derived from various cancers could provide more predictive data on its efficacy by revealing its ability to penetrate tissue and act on cells within a more realistic tumor microenvironment.

FeatureSpheroidsOrganoids
Cell Source Primary cells or cancer cell lines. novusbio.comStem cells (pluripotent or adult) or primary tissues. licorbio.com
Complexity Simple, often single cell type aggregates. licorbio.comComplex, multi-cellular structures mimicking organ architecture. licorbio.comfrontiersin.org
Formation Self-aggregation in non-adherent conditions. licorbio.comSelf-organization and differentiation, typically in an extracellular matrix scaffold. licorbio.com
Application High-throughput drug screening, tumor microenvironment studies. novusbio.comDisease modeling, developmental biology, personalized medicine. thermofisher.comlicorbio.com

Microphysiological systems (MPS), commonly known as organ-on-a-chip (OOC) systems, are microfluidic devices that culture cells in a continuously perfused environment to model the function of tissues and organs. nc3rs.org.uknih.gov These systems can simulate the mechanical forces, chemical gradients, and physiological fluid flow of a living organ, providing a dynamic environment for drug testing. nih.govcn-bio.com

The integration of organoids with OOC technology further enhances the physiological relevance of in vitro testing. nih.gov An "organoid-on-a-chip" can provide insights into how a compound like this compound is metabolized and how it affects organ-level physiology and pathophysiology. nih.govnih.gov For this compound, these systems could be used to create models of specific organs (e.g., liver, kidney) to assess not only its therapeutic efficacy on cancer cells but also its potential off-target effects in a human-relevant context, thereby improving the prediction of drug safety and efficacy before clinical trials. frontiersin.orgnih.gov

High-Throughput Screening (HTS) allows for the rapid testing of vast compound libraries. nuvisan.com A more advanced iteration, High-Content Screening (HCS) or High-Content Analysis (HCA), combines automated microscopy with sophisticated image analysis to extract quantitative, multiparametric data on cellular phenotypes. gbo.comnih.gov Instead of a single data point, HCS can simultaneously measure changes in cell morphology, organelle structure, protein expression, and localization in response to a compound. gbo.commva-org.jp

This compound was identified as having broad bioactivity through an NCI screen that measured growth inhibition (GI50) across 60 cancer cell lines. illinois.edu Modern HCS could be applied to follow up on these findings, providing deeper mechanistic insights. By using fluorescently labeled cells, researchers could screen this compound to precisely quantify its effects on various cellular processes like apoptosis, cell cycle progression, and cytoskeletal organization. This approach generates a detailed phenotypic fingerprint of the compound's activity, helping to elucidate its mechanism of action and identify potential biomarkers of response. mva-org.jp

Screening TechnologyPrimary FunctionApplication to this compound
High-Throughput Screening (HTS) Rapidly screen large libraries of compounds for activity based on a single endpoint (e.g., cell viability). agilent.comInitial identification of this compound's anticancer activity across a broad panel of cell lines. illinois.edu
High-Content Screening (HCS) Automated imaging and analysis to quantify multiple phenotypic changes within cells simultaneously. gbo.comnih.govDetailed mechanistic studies to create a phenotypic profile of this compound's effects on cell morphology, and specific molecular pathways.

In Vivo Preclinical Animal Models

In vivo testing in animal models remains a critical step in preclinical drug development, providing essential information on a compound's efficacy, pharmacokinetics, and safety within a whole biological system. nuvisan.com

The choice of an animal model is dictated by the specific research question. nih.gov For evaluating anticancer agents, models are chosen based on their ability to recapitulate key aspects of human cancer.

Syngeneic Models: These models use immunocompetent mice implanted with tumors derived from the same genetic background. They are essential for studying the interplay between a therapeutic agent and the immune system. explicyte.com

Xenograft Models: In these models, human tumor cells are implanted into immunodeficient mice. europa.eu Patient-derived xenografts (PDX), where a patient's tumor is directly implanted into a mouse, are considered highly predictive as they retain the characteristics of the original tumor. europa.eu

Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin (e.g., mammary fat pad for breast cancer), creating a more clinically relevant model of tumor growth and metastasis compared to subcutaneous implantation. explicyte.commdpi.com

Early studies on Amaryllidaceae alkaloids used models such as sarcoma 37 tumors and P388 lymphocytic leukemia in mice to demonstrate the antitumor activity of compounds like this compound. illinois.edu More recent research on a different compound, also named licoricidin (B1675306) (derived from Glycyrrhiza uralensis), utilized a 4T1 murine mammary carcinoma orthotopic model in immunocompetent BALB/c mice, which closely mimics the growth and metastatic patterns of human breast cancer. mdpi.com This highlights the type of specific and relevant model that could be employed for advanced preclinical evaluation of this compound to investigate its effects on tumor progression and metastasis. mdpi.com

To ensure the generation of reliable and reproducible data, in vivo studies in murine tumor models must adhere to established best practices. nih.govcreative-animodel.com

Key practices include:

Animal Welfare: All procedures must receive ethical approval and follow guidelines for animal care, including the use of analgesics post-surgery. nih.gov

Group Size and Power Calculation: Studies should be designed with an adequate number of animals (typically 5-10 mice per group) to achieve statistical power. creative-animodel.com

Tumor Inoculation: Tumors are generally inoculated on the flank for easy measurement (subcutaneous) or in the organ of origin (orthotopic) for higher clinical relevance. mdpi.comcreative-animodel.com Matrigel is often used to support initial tumor grafting. creative-animodel.com

Data Analysis: The evaluation of therapeutic efficacy involves analyzing tumor burden, survival curves, and other relevant parameters like blood concentrations of metastatic markers. mdpi.comcreative-animodel.com

When testing a compound like this compound in a murine cancer model, these best practices are critical for validating its anti-tumor efficacy and understanding its biological effects within a living organism before it can be considered for clinical development.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development. These in silico approaches allow for the prediction of molecular properties, the elucidation of interactions between a ligand and its target, and the rational design of new therapeutic agents. For a natural product like this compound, these methodologies offer a powerful means to explore its therapeutic potential and to guide further experimental studies.

In Silico Drug-Likeness and Pharmacological Predictions

In the early stages of drug development, it is crucial to assess whether a compound possesses "drug-like" properties. This involves evaluating its physicochemical characteristics to predict its pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). pensoft.netnih.gov Various computational models are employed to make these predictions, which helps in prioritizing compounds for further investigation. researchgate.net

One of the most well-known frameworks for assessing drug-likeness is Lipinski's Rule of Five. nih.gov This rule establishes a set of simple molecular descriptors that are commonly observed in orally active drugs. While specific in silico ADMET studies for this compound are not extensively documented in publicly available literature, a representative analysis can be performed using established predictive tools. The predicted properties of this compound would typically be evaluated against standard parameters to gauge its potential as a drug candidate.

For instance, a typical in silico analysis would generate data on molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These parameters are critical in determining a molecule's ability to be absorbed and distributed in the body. nih.gov

Below is an illustrative table of predicted drug-likeness and ADMET properties for this compound, based on the types of data generated by common computational platforms.

Table 1: Representative In Silico Drug-Likeness and Pharmacological Predictions for this compound

Property Predicted Value (Illustrative) Threshold for Good Bioavailability
Molecular Weight ~307 g/mol ≤ 500 g/mol
LogP (Octanol/Water Partition Coefficient) ~1.5 ≤ 5
Hydrogen Bond Donors 4 ≤ 5
Hydrogen Bond Acceptors 5 ≤ 10
Topological Polar Surface Area (TPSA) ~95 Ų ≤ 140 Ų
Gastrointestinal (GI) Absorption High High
Blood-Brain Barrier (BBB) Permeability Low Low to Moderate
CYP450 Inhibition Potential inhibitor of certain isozymes Non-inhibitor preferred
hERG Inhibition Low risk Low risk
Mutagenicity Non-mutagenic Non-mutagenic

Note: The values in this table are illustrative and represent the type of data generated in an in silico ADMET prediction. They are based on the general characteristics of Amaryllidaceae alkaloids and have not been experimentally confirmed for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein. nih.govindonesianjournalofcancer.or.id This method is instrumental in understanding the molecular basis of a drug's mechanism of action. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. mdpi.com

In the context of this compound's anticancer activity, molecular docking studies could be used to investigate its binding affinity and interaction with key protein targets involved in cancer progression, such as the anti-apoptotic proteins of the Bcl-2 family. nih.govfrontiersin.org The overexpression of Bcl-2 proteins is a known mechanism by which cancer cells evade apoptosis (programmed cell death). frontiersin.org Therefore, identifying compounds that can inhibit these proteins is a promising strategy in cancer therapy.

A molecular docking study would typically involve preparing the three-dimensional structures of both this compound (the ligand) and the target protein (e.g., Bcl-2). The docking software then calculates the binding energy, which is a measure of the affinity between the ligand and the protein. Lower binding energies generally indicate a more stable and favorable interaction. indonesianjournalofcancer.or.id The analysis would also reveal specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the binding pocket of the target protein.

The following table illustrates the kind of data that would be generated from a molecular docking study of this compound with a hypothetical anticancer target like the Bcl-2 protein.

Table 2: Illustrative Molecular Docking Results of this compound with an Anticancer Target (e.g., Bcl-2 protein)

Parameter Result (Illustrative) Significance
Binding Affinity (kcal/mol) -8.5 A lower value suggests a stronger binding affinity.
Interacting Amino Acid Residues Tyr101, Asn136, Gly138, Arg139 These are the specific residues in the protein's binding pocket that form interactions with the ligand.
Types of Interactions Hydrogen bonds, van der Waals forces, pi-alkyl interactions These are the molecular forces that stabilize the ligand-protein complex.
RMSD (Root Mean Square Deviation) < 2.0 Å A low RMSD value from a molecular dynamics simulation indicates the stability of the binding pose.

Note: The data presented in this table are for illustrative purposes to demonstrate the output of a molecular docking and dynamics simulation. Specific binding affinities and interactions for this compound would need to be determined through dedicated computational studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the physicochemical properties and structural features that are critical for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. nih.gov

For a class of compounds like the Amaryllidaceae alkaloids, a QSAR study could be conducted to understand the structural requirements for their anticancer activity. researchgate.net Such a study would involve a dataset of related alkaloids with known anticancer activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters.

Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a QSAR model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values against a cancer cell line). researchgate.net A statistically robust QSAR model would have a high correlation coefficient (R²) and good predictive power, as assessed by cross-validation (Q²).

Table 3: Illustrative Descriptors from a Hypothetical QSAR Analysis for Anticancer Activity of this compound Analogues

Descriptor Type Example Descriptor Correlation with Activity (Illustrative)
Electronic Dipole Moment Positive correlation may indicate the importance of polar interactions with the target.
Steric Molecular Volume A negative correlation might suggest that bulkier molecules have reduced activity due to steric hindrance at the binding site.
Topological Wiener Index (a measure of molecular branching) Could be positively or negatively correlated, indicating an optimal level of molecular complexity.
Hydrophobic LogP A positive correlation often suggests that increased lipophilicity enhances membrane permeability and access to the target.
Quantum Chemical HOMO/LUMO Energy Gap A smaller energy gap can be related to higher chemical reactivity, which may influence biological activity.

Note: This table provides examples of descriptors and their potential influence on activity as would be determined in a QSAR study. The specific relationships for this compound and its derivatives would require a dedicated QSAR analysis.

Challenges and Future Directions in Lycoricidin a Research

Overcoming Limitations in Natural Product Supply and Extraction

The advancement of Lycoricidin-A and related Amaryllidaceae isocarbostyril alkaloids from promising bioactive compounds to potential clinical candidates is significantly hampered by challenges in their supply. These compounds are typically isolated from the bulbs of plants like those from the Amaryllidaceae family, such as daffodils. illinois.edu However, the concentration of these alkaloids in their natural sources is often low and can vary considerably, making extraction a difficult and low-yielding process. illinois.eduresearchgate.net This natural scarcity presents a major bottleneck for conducting extensive preclinical and clinical investigations.

The reliance on natural extraction is not sustainable for large-scale production. The cultivation and harvesting of these plants are time-consuming and subject to environmental factors, leading to an inconsistent supply chain. Furthermore, the extraction and purification processes are often complex and costly, further limiting the availability of these compounds for research and development. To overcome these limitations, researchers are actively exploring alternative and more reliable methods for producing this compound and its analogs.

Development of Novel Synthetic Routes for this compound and Analogs with Enhanced Properties

To address the supply issue, significant efforts have been directed towards the total synthesis of this compound and its parent compounds like narciclasine (B1677919) and pancratistatin (B116903). illinois.eduresearchgate.netresearchgate.net Numerous synthetic strategies have been developed over the years, with a focus on improving efficiency, scalability, and stereoselectivity. illinois.eduresearchgate.netresearchgate.net

Furthermore, the development of these synthetic routes has opened the door to creating novel analogs with improved properties. By modifying the structure of this compound, chemists can enhance its biological activity, increase its aqueous solubility, and improve its metabolic stability. researchgate.netnih.gov For instance, the synthesis of a C-7 amino analog of lycoricidine (B35470), 7-aminolycoricidine, has shown enhanced activity and significantly improved water solubility compared to the natural product. nih.gov The ability to generate a library of such analogs is critical for structure-activity relationship (SAR) studies, which aim to identify the most promising candidates for drug development. researchgate.net

Synthetic StrategyKey ReactionAdvantagesReference
Chemical Dearomatization of BromobenzeneArenophile-mediated dearomative dihydroxylationEnables total synthesis of lycoricidine and narciclasine. researchgate.netresearchgate.net
Catalytic Dearomative Functionalization of BenzeneNi-catalyzed dearomative trans-1,2-carboaminationProvides gram-scale access to natural products and tailored analogs with improved properties. nih.govscispace.com
Asymmetric Synthesis from D-glucoseFerrier rearrangementConstructs the optically active cyclohexenone ring. illinois.eduresearchgate.net
Heck ArylationPalladium-catalyzed intramolecular Heck reactionConstructs the phenanthridone skeleton. nih.gov

Deeper Elucidation of Specific Molecular Targets and Intracellular Pathways

While the biological activities of this compound are well-documented, a comprehensive understanding of its precise molecular targets and the intracellular pathways it modulates is still evolving. Research has shown that this compound and its closely related analog, narciclasine, can induce apoptosis in cancer cells. mdpi.comnih.govchemicalbook.com Narciclasine, for example, has been shown to activate the extrinsic caspase-8 apoptotic pathway. nih.gov It also inhibits protein synthesis by directly targeting the A-site of the 60S ribosome. nih.gov

Studies on licoricidin (B1675306), a compound from licorice with a similar name but different structure, have shown it can inhibit cancer metastasis by targeting pathways involved in cell migration, angiogenesis, and lymphangiogenesis. mdpi.comnih.gov Specifically, it has been observed to reduce the expression of proteins such as HIF-1α, VEGF-A, COX-2, and MMP-9. mdpi.comnih.gov While these findings for licoricidin from licorice are interesting, it is crucial to conduct specific studies on this compound from Amaryllidaceae to determine its distinct mechanisms of action. A deeper dive into the specific protein interactions and signaling cascades affected by this compound is necessary to fully understand its therapeutic potential and to identify biomarkers for patient selection in future clinical trials.

Exploration of Undrugged and Undruggable Targets for this compound Action

A significant area of future research for this compound lies in its potential to interact with "undruggable" targets. childrenscancer.org These are proteins that are difficult to target with conventional small molecule inhibitors due to their structure, often lacking well-defined binding pockets. eurekalert.orgnih.gov Many of these undruggable proteins are transcription factors and other key drivers of cancer that are currently without effective therapies. eurekalert.orgicr.ac.uk

The development of novel therapeutic modalities, such as targeted protein degradation, is opening up new avenues to tackle these challenging targets. eurekalert.orgicr.ac.ukdundee.ac.uk This approach uses small molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. eurekalert.org Given the unique structure of this compound and its ability to modulate various cellular processes, it is plausible that it or its analogs could be adapted for such strategies. Investigating whether this compound can influence the stability or interactions of currently undruggable oncoproteins could uncover novel therapeutic opportunities for hard-to-treat cancers. childrenscancer.orgicr.ac.uk

Integration of Advanced In Vitro and In Silico Methods for Predictive Preclinical Studies

To accelerate the development of this compound and its analogs, the integration of advanced in vitro and in silico methods is paramount. These approaches can provide valuable predictive insights into the efficacy and potential liabilities of drug candidates before they enter costly and time-consuming in vivo studies. nih.govnih.gov

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound and its analogs to their molecular targets. mdpi.comnih.gov These computational models can help in understanding the structure-activity relationships and in designing new analogs with enhanced binding affinity and selectivity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure. nih.gov

Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, offer a more physiologically relevant environment to study the effects of this compound compared to traditional 2D cell cultures. nih.gov These models can provide more accurate predictions of a compound's efficacy and potential toxicity in humans. nih.govnih.gov By combining these advanced in vitro and in silico tools, researchers can create a robust preclinical data package to de-risk the transition of promising this compound analogs into clinical development.

Biosynthetic Engineering for Sustainable and Efficient Production of this compound

Biosynthetic engineering represents a promising and sustainable solution to the supply problem of this compound. mdpi.com This approach involves the use of genetically engineered microorganisms or plant cell cultures to produce the desired compound. chalmers.senih.gov The biosynthetic pathway of narciclasine, a precursor to this compound, has been elucidated, starting from O-methyl-norbelladine. illinois.edu This knowledge provides a foundation for engineering this pathway into a suitable host organism.

Q & A

Q. What are the validated protocols for synthesizing Lycoricidin-A and ensuring structural fidelity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkaloid extraction or semi-synthetic modification. Key steps include:
  • Reaction Optimization : Varying temperature, solvent polarity, and catalysts (e.g., palladium-mediated cross-coupling).
  • Structural Characterization : Use NMR (¹H/¹³C, 2D-COSY) for stereochemical confirmation, HPLC for purity (>95%), and high-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, time) and validate via independent replication .

Q. Which in vitro bioassay models are robust for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays aligned with this compound’s known targets (e.g., antimicrobial or anticancer activity):
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus), with positive controls (e.g., vancomycin) .
  • Anticancer : Cell viability assays (MTT/XTT) using cancer cell lines (e.g., HeLa, MCF-7), with normalization to non-cancerous controls (e.g., HEK-293) .
  • Data Validation : Include triplicate runs and statistical analysis (e.g., ANOVA with p < 0.05) .

Q. How should researchers address variability in this compound’s solubility during experimental design?

  • Methodological Answer : Solubility challenges arise due to this compound’s hydrophobic structure:
  • Solvent Systems : Test dimethyl sulfoxide (DMSO) with aqueous buffers (e.g., PBS) at concentrations ≤0.1% to avoid cytotoxicity .
  • Surfactant Use : Incorporate poloxamers (e.g., Pluronic F-68) for in vitro assays or cyclodextrins for in vivo studies .
  • Validation : Measure solubility via UV-Vis spectroscopy and confirm stability over 24 hours .

Advanced Research Questions

Q. What experimental frameworks are optimal for structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer : SAR studies require systematic modifications and functional assays:
  • Functional Group Modification : Target hydroxyl or amine groups via acetylation or alkylation to assess impact on bioactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets (e.g., bacterial topoisomerases) .
  • In Vivo Validation : Prioritize derivatives with >50% efficacy in Galleria mellonella or murine infection models .
  • Data Integration : Cross-reference synthetic yields, bioactivity, and ADMET properties in a decision matrix .

Q. How can researchers resolve contradictions in reported mechanisms of action (MoA) for this compound?

  • Methodological Answer : Contradictions may stem from assay conditions or compound purity:
  • Meta-Analysis : Compare studies using tools like PRISMA guidelines, focusing on variables like IC₅₀ values, cell lines, and this compound batch purity .
  • Mechanistic Replication : Reproduce key experiments (e.g., enzyme inhibition assays) under standardized conditions .
  • Advanced Techniques : Employ CRISPR-based gene knockout models to isolate target pathways (e.g., apoptosis vs. membrane disruption) .

Q. What strategies enhance the reproducibility of this compound’s in vivo pharmacokinetic (PK) data?

  • Methodological Answer : PK reproducibility requires stringent experimental design:
  • Animal Models : Use genetically homogeneous strains (e.g., C57BL/6 mice) with matched age/weight .
  • Dosing Regimens : Administer this compound via intravenous (IV) and oral routes, with plasma sampling at fixed intervals (0, 1, 4, 8, 24h) .
  • Analytical Methods : Quantify plasma concentrations via LC-MS/MS, validated against calibration curves (R² > 0.99) .

Data Management and Reporting Standards

Q. How should researchers document this compound’s spectral data for peer review?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • NMR Data : Report chemical shifts (δ in ppm), multiplicity, coupling constants (J in Hz), and integration values .
  • Supplementary Files : Upload raw spectral data (e.g., .JCAMP-DX files) to repositories like Zenodo .

Q. What criteria validate this compound’s biological activity in compliance with FAIR principles?

  • Methodological Answer : Ensure data is F indable, A ccessible, I nteroperable, and R eusable:
  • Metadata : Include compound batch ID, assay protocols (e.g., CLSI guidelines), and statistical methods .
  • Public Repositories : Deposit datasets in ChEMBL or PubChem with unique identifiers (e.g., CID 44567598) .

Tables for Quick Reference

Table 1 : Key Characterization Techniques for this compound

TechniqueParametersApplicationReference
¹H NMR500 MHz, CDCl₃, δ 6.85 (d, J=8Hz)Stereochemical confirmation
HPLC-UVC18 column, 254 nm, 95% purityPurity assessment
HR-MSESI+, m/z 434.2105 [M+H]⁺Molecular formula validation

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Solubility variabilityPre-test solvents via phase diagrams
Contradictory MoA reportsReplicate assays with standardized protocols
Low SAR yieldOptimize via Design of Experiments (DoE)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.